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molecular formula C10H14N2O3 B8695916 3-Amino-2-methoxy-6-methyl-4-pyridinecarboxylic acid ethyl ester CAS No. 302933-94-4

3-Amino-2-methoxy-6-methyl-4-pyridinecarboxylic acid ethyl ester

Cat. No. B8695916
M. Wt: 210.23 g/mol
InChI Key: OHPWHVJALOCQHH-UHFFFAOYSA-N
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Patent
US06350745B1

Procedure details

To an oxygen free solution of the nitro ester 1-2 from step B (2.5 g, 10.4 mmol) in 50 mL of EtOAc was added 520 mg of 10% Pd on charcoal. Hydrogen gas was added and the reaction mixture was stirred for 17 h. The solution was filtered through a pad of Celite, concentrated and chromatographed (2:3 EtOAc/Hexane) to give the desired amine 1-3 as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
nitro ester
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
520 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=O.[CH3:3][O:4][C:5]1[C:10]([N+:11]([O-])=O)=[C:9]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:8]=[C:7]([CH3:19])[N:6]=1.[H][H]>CCOC(C)=O.[Pd]>[NH2:11][C:10]1[C:5]([O:4][CH3:3])=[N:6][C:7]([CH3:19])=[CH:8][C:9]=1[C:14]([O:16][CH2:17][CH3:18])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
nitro ester
Quantity
2.5 g
Type
reactant
Smiles
COC1=NC(=CC(=C1[N+](=O)[O-])C(=O)OCC)C
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
520 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed (2:3 EtOAc/Hexane)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
NC=1C(=NC(=CC1C(=O)OCC)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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